molecular formula C6H10O B010526 5-Hexyn-3-ol CAS No. 19780-84-8

5-Hexyn-3-ol

Cat. No. B010526
CAS RN: 19780-84-8
M. Wt: 98.14 g/mol
InChI Key: AJYGRAORQSCNED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Hexyn-3-ol involves several key steps that can vary depending on the desired end product's specific configuration or derivatives. A notable method for the synthesis of 5-Hexyn-3-ol derivatives involves the resolution of (±)-5-hexyn-3-ol through high-performance chromatography of its O-methyl mandelic esters, as detailed by Bernard L. Roy and P. Deslongchamps (1985). This process allows for the determination of the absolute configuration of (-) and (+)-5-hexyn-3-ol (Roy & Deslongchamps, 1985).

Molecular Structure Analysis

While specific studies on the molecular structure of 5-Hexyn-3-ol itself were not found, the structure of similar compounds provides insight into the potential behavior and characteristics of 5-Hexyn-3-ol. For example, the structure and properties of 3,4-propylenedioxythiophene oligomers with various oxidation states have been extensively studied, offering parallels in understanding the conjugation and electronic properties of 5-Hexyn-3-ol-related compounds (Lin et al., 2011).

Chemical Reactions and Properties

The chemical reactions involving 5-Hexyn-3-ol and its derivatives can lead to a variety of products depending on the conditions and reagents used. An example includes the gold(I) catalyzed rearrangement of 5-en-2-yn-1-yl acetates into functionalized acetoxy bicyclo[3.1.0]hexenes, which demonstrates the compound's versatility in synthetic chemistry applications (Buzas & Gagosz, 2006).

Physical Properties Analysis

The physical properties of 5-Hexyn-3-ol, such as boiling point, melting point, and solubility, are crucial for its handling and application in various chemical processes. Although specific details on 5-Hexyn-3-ol were not found, studies on similar compounds, like 5-C-(hydroxymethyl)hexoses, can offer insights into the physical behavior of 5-Hexyn-3-ol derivatives and analogs (Mazur & Hiler, 1997).

Scientific Research Applications

  • Thermophysical Property Analysis

    • 5-Hexyn-3-ol is used in the field of thermophysical property analysis .
    • The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds, including 5-Hexyn-3-ol . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
    • The properties covered include normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, heat capacity at constant pressure as a function of temperature, and enthalpy .
    • The data provided by NIST can be used in various scientific and industrial applications, such as process design and optimization, safety analysis, and regulatory compliance .
  • Synthesis and Resolution

    • 5-Hexyn-3-ol is used in the field of organic synthesis .
    • The resolution of racemic 5-Hexyn-3-ol was achieved by high-performance chromatography of its O-methyl mandelic esters .
    • The absolute configuration of (-) and (+)-5-Hexyn-3-ol was determined by comparison with an authentic sample .
    • This method can be used in the total synthesis of complex organic molecules, such as erythromycin A .
    • The results of this work provide a practical method for the enantioselective synthesis of 5-Hexyn-3-ol, which can be used as a building block in the synthesis of various organic compounds .
  • Catalytic Hydrogenation

    • 5-Hexyn-3-ol is used in the field of catalytic hydrogenation .
    • The catalytic hydrogenation of 3-hexyn-1-ol over Pd agglomerates was studied .
    • The activity, reproducibility, and average selectivity at the end of the reaction were investigated at different n alkynol / A Pd ratios .
    • All catalytic hydrogenation reactions could reach 99.99% conversion, except Pd_21 which could reach around 60% at the end of 20 hours .
    • This method can be used in various chemical synthesis processes where hydrogenation is required .
  • Chemical Property Analysis

    • 5-Hexyn-3-ol is used in the field of chemical property analysis .
    • The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds, including 5-Hexyn-3-ol .
    • The properties covered include normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, heat capacity at constant pressure as a function of temperature, and enthalpy .
    • The data provided by NIST can be used in various scientific and industrial applications, such as process design and optimization, safety analysis, and regulatory compliance .
  • Chemical Property Analysis

    • 5-Hexyn-3-ol is used in the field of chemical property analysis .
    • The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds, including 5-Hexyn-3-ol .
    • The properties covered include normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, heat capacity at constant pressure as a function of temperature, and enthalpy .
    • The data provided by NIST can be used in various scientific and industrial applications, such as process design and optimization, safety analysis, and regulatory compliance .
  • Organic Synthesis

    • 5-Hexyn-3-ol is used in the field of organic synthesis .
    • The resolution of racemic 5-Hexyn-3-ol was achieved by high-performance chromatography of its O-methyl mandelic esters .
    • The absolute configuration of (-) and (+)-5-Hexyn-3-ol was determined by comparison with an authentic sample .
    • This method can be used in the total synthesis of complex organic molecules, such as erythromycin A .
    • The results of this work provide a practical method for the enantioselective synthesis of 5-Hexyn-3-ol, which can be used as a building block in the synthesis of various organic compounds .

Safety And Hazards

5-Hexyn-3-ol is a flammable liquid and vapor. It is harmful if swallowed and causes serious eye damage . Personal protective equipment, including eye protection and gloves, should be worn when handling this compound . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

hex-5-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h1,6-7H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYGRAORQSCNED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885097
Record name 5-Hexyn-3-ol
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hexyn-3-ol

CAS RN

19780-84-8
Record name 5-Hexyn-3-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hexyn-3-ol
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Record name 5-Hexyn-3-ol
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Record name 5-Hexyn-3-ol
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Record name 5-Hexyn-3-ol
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Record name Hex-5-yn-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
BL Roy, P Deslongchamps - Canadian journal of chemistry, 1985 - cdnsciencepub.com
The resolution of (±)-5-hexyn-3-ol (1) was effected by high performance chromatography of its O-methyl mandelic esters 3 and 4. The absolute configuration of (−) and (+)-5-hexyn-3-ol  …
Number of citations: 18 cdnsciencepub.com
BA Johns, CM Grant, JA Marshall - Organic syntheses, 2003 - Wiley Online Library
Synthesis and Utilization of Indium (I) Iodide for in Situ Formation of Enantioenriched Allenylindium Reagents and their Addition to Aldehydes: (2R,3S,4S)‐1‐(tert‐Butyldiphenylsilyloxy)‐2,4‐Dimethyl‐5‐Hexyn‐3‐ol …
Number of citations: 27 onlinelibrary.wiley.com
P Josefa, F Lauro, L Maria, H Lenin… - Iranian chemical …, 2018 - icc.journals.pnu.ac.ir
… The first method was achieved by the preparation of a phenylhydrazine derivative (2) using threecomponents system (3,17-aldol-estradiol, phenylhydrazine, 5-hexyn-3-ol) in the …
Number of citations: 4 icc.journals.pnu.ac.ir
A Viola, JH MacMillan - Journal of the American Chemical Society, 1968 - ACS Publications
l-Hexen-5-yn-3-ol, shown tobe free of the internal acetylenic isomer, was subjected to vapor phase thermolysis in a flow system over the range of 350-390 and under various pressures. …
Number of citations: 52 pubs.acs.org
JL Abad, F Camps, G Fabriàs - Journal of the American Chemical …, 2007 - ACS Publications
… 3, commercially available 5-hexyn-3-ol could be CALB … The resolved enantiomers of 5-hexyn-3-ol were transformed … signs of homopropargylic 5-hexyn-3-ol stereoisomers agreed …
Number of citations: 18 pubs.acs.org
L Schmieder-van de Vondervoort, S Bouttemy… - Synlett, 2002 - thieme-connect.com
… 4-Heptyn-2-ol (internal alkyne group) and 5-hexyn-3-ol (… For the oxidation of 5-hexyn-3-ol to 5-hexyn-3-one, which is … pure product in the oxidation of 5-hexyn-3-ol. [7a] Simple treatment …
Number of citations: 26 www.thieme-connect.com
A Viola, JH MacMillan, RJ Proverb… - Journal of the American …, 1971 - ACS Publications
… have reported that the ß-hydroxyacetylene cleavage is not restricted to the oxy-Cope systems, in that 5-hexyn-3-ol is quantitatively converted to propionaldehyde and aliene at 350.26 …
Number of citations: 41 pubs.acs.org
TW Schultz, J Seward‐Nagel… - Environmental …, 2004 - Wiley Online Library
The toxicity of a series of 120 aliphatic alcohols was evaluated using the Tetrahymena pyriformis population growth impairment assay. For tertiary propargylic alcohols; primary, …
Number of citations: 21 onlinelibrary.wiley.com
DC Brown, SA Nichols, AB Gilpin… - The Journal of Organic …, 1979 - ACS Publications
… 0 5-hexyn-3-ol … C5H5)2TiCl2 and (tj5-C5H4CH3)2TíC12 at 10 mol % gave good product yields with 4-pentyn-2-ol and 5-hexyn-3-ol. Overall, (t/5-C5H4CH3)2TíC12 seems …
Number of citations: 37 pubs.acs.org
A Cioce, M Thépaut, F Fieschi… - Chemistry–A European …, 2020 - Wiley Online Library
… Notably, in both cases coupling of scaffold G11 with cyclopropylacetylene (a10) and 5-hexyn-3-ol (a15) produced triazoles with high affinity to WFA. Cycloaddition with 5-hexyn-3-ol also …

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